molecular formula C24H19ClN4OS B15054444 N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide

N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B15054444
M. Wt: 447.0 g/mol
InChI Key: LZSGBDDYORZVID-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-triazine core substituted with two phenyl groups at the 5- and 6-positions. The triazine ring is further functionalized with a thioether (-S-) linkage to an acetamide group, which is connected to a 3-chloro-4-methylphenyl substituent via the amide nitrogen. This structural design combines electron-deficient aromatic systems (triazine and chloro-methylphenyl) with a flexible thioacetamide bridge, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking or hydrophobic interactions .

The compound’s synthesis typically involves nucleophilic substitution between a 3-mercapto-1,2,4-triazine derivative and a halogenated acetamide intermediate under basic conditions, as seen in analogous triazine-thioacetamide syntheses .

Properties

Molecular Formula

C24H19ClN4OS

Molecular Weight

447.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H19ClN4OS/c1-16-12-13-19(14-20(16)25)26-21(30)15-31-24-27-22(17-8-4-2-5-9-17)23(28-29-24)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,26,30)

InChI Key

LZSGBDDYORZVID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazine derivative with a suitable thiol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Various catalysts may be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Observations :

  • Heterocyclic Modifications : Replacement of the phenyl group with heterocycles like 1,3,4-thiadiazole or benzothiazole alters solubility and target selectivity. For example, compound 3b (benzothiazole derivative) showed potent antitumor activity due to improved interactions with cellular proteins .

Physicochemical Properties

  • Solubility: Methoxy and methyl groups (e.g., ) improve aqueous solubility compared to halogenated or cyano-substituted analogues.
  • Stability : The thioether linkage is susceptible to oxidation, necessitating stability studies under physiological conditions.

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